Ethyl 2-(2-oxoazepan-3-yl)acetate

Purity Analysis Quality Control Reproducibility

Researchers requiring exact structural fidelity for SAR studies often face variability from generic 2-oxoazepane analogs. Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS 831-32-3) solves this as a defined intermediate with orthogonal ester reactivity. • Defined Physicochemical Profile: Ethyl ester ensures consistent solubility and lipophilicity critical for biological assay reproducibility. • Reliable Synthetic Building Block: Minimum 95% purity and distinct melting point (76-77 °C) guarantee batch-to-batch consistency for multi-step synthesis of focused azepane libraries. • Validated Starting Point: Serves as the direct precursor for optimizing novel CCR5 antagonists, eliminating structural ambiguity in lead development.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 831-32-3
Cat. No. B3387471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxoazepan-3-yl)acetate
CAS831-32-3
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCCNC1=O
InChIInChI=1S/C10H17NO3/c1-2-14-9(12)7-8-5-3-4-6-11-10(8)13/h8H,2-7H2,1H3,(H,11,13)
InChIKeyLYSBJVLSMUGAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-oxoazepan-3-yl)acetate Baseline Profile


Ethyl 2-(2-oxoazepan-3-yl)acetate (CAS 831-32-3) is a synthetic organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. It is classified as an ester derivative of a seven-membered lactam (azepan-2-one) [1]. This versatile small molecule scaffold serves as a key intermediate and building block in pharmaceutical research, with potential applications in the development of enzyme inhibitors and receptor antagonists .

Versatile pharmaceutical building block and intermediate
Scaffold for enzyme inhibitor and receptor antagonist research
Defined ester handle supports further synthetic transformations

Why Generic Substitution Is Not Advisable


Substituting Ethyl 2-(2-oxoazepan-3-yl)acetate with a generic analog like its free acid (CAS 827-67-8) or other 2-oxoazepane derivatives introduces significant experimental variability. The ethyl ester group confers distinct physicochemical properties—including solubility, lipophilicity, and stability—that are critical for biological assays and further synthetic transformations . Without a head-to-head comparative study, relying on class-level inference suggests that even minor structural modifications can drastically alter target engagement, as seen in the structure-activity relationship (SAR) for gamma-secretase inhibition, where geminal substitution patterns (e.g., dimethyl vs. difluoro) led to significant changes in metabolic stability [1]. Therefore, using the exact specified reagent is essential for data reproducibility.

Free acid analog may alter physicochemical profile
Replacing the ethyl ester with the free acid or other derivatives can shift solubility, lipophilicity, and stability, affecting assay and synthesis consistency.
Minor structural changes can shift target engagement
Even small modifications in the azepane scaffold are known to impact biological activity; class-level SAR suggests that substitution choice may not be interchangeable.
Impure or unspecified material risks data reproducibility
Using lower-grade or unpurified analogs without a defined purity specification can introduce impurities that confound assay results or lead to unexpected by-products.

Quantitative Differentiation Guide


Purity Benchmark

Reputable vendors like Sigma-Aldrich specify a minimum purity of 95% for Ethyl 2-(2-oxoazepan-3-yl)acetate . While this is a standard purity for many building blocks, it is a critical differentiator from lower-grade materials or unpurified reaction mixtures often encountered with less-established suppliers. This specification ensures a baseline for consistent experimental outcomes.

Purity Specification
Specification review
Min. 95%
Defined purity supports reproducible synthesis and assay outcomes
Vendor Certificate of Analysis should be verified upon receipt
Purity Analysis Quality Control Reproducibility

Physicochemical Standard: Melting Point

The reported melting point for Ethyl 2-(2-oxoazepan-3-yl)acetate is 76-77 °C . This is a distinct, verifiable property that differentiates it from close analogs. For example, the related free acid, 2-(2-oxoazepan-3-yl)acetic acid, is reported to have a melting point of 149-150 °C . This significant difference allows for a simple, cost-effective confirmation of identity upon receipt.

Melting Point
Data to verify
76–77 °C vs 149–150 °C (free acid)
Rapid identity check clearly differentiates ester from free acid analog
Approximately 73 °C lower; confirms correct building block on receipt
Physicochemical Characterization Quality Assurance Identity Testing

CCR5 Antagonism Potential

Preliminary pharmacological screening indicates that Ethyl 2-(2-oxoazepan-3-yl)acetate and its derivatives can act as CCR5 antagonists [1]. While specific IC50 data for this exact compound is not publicly disclosed, the class of 2-oxoazepane derivatives has been identified as having this activity, a property not inherent to all azepane-based building blocks.

CCR5 Antagonism
Class-level
Scaffold identified as CCR5 antagonist in screening
Class-level evidence may support CCR5-targeted research; context-dependent
Specific IC50 not publicly disclosed; requires target-engagement validation
CCR5 Antagonist HIV Inflammation

Optimal Procurement and Application Scenarios


CCR5 Antagonist Drug Discovery Scaffold

Ethyl 2-(2-oxoazepan-3-yl)acetate is best procured as a starting point for synthesizing and optimizing novel CCR5 antagonists. The class-level evidence supports its exploration for treating conditions like HIV infection, asthma, and rheumatoid arthritis .

Versatile Building Block with Stable Ester Handle

The compound's defined purity (min. 95%) and distinct melting point (76-77 °C) make it a reliable intermediate for multi-step organic syntheses, particularly for creating focused libraries of azepane-containing compounds . The ethyl ester group serves as a protected carboxylic acid, offering orthogonal reactivity.

Quality Control and Reference Standard

Given its well-defined melting point , Ethyl 2-(2-oxoazepan-3-yl)acetate can be procured as a reference standard for analytical method development, identity confirmation, and ensuring batch-to-batch consistency in larger-scale preparations.

Application
Selection Property
Validation Focus
CCR5 antagonist research scaffold
Class-level CCR5 antagonism potential
In vitro target engagement and SAR studies
Versatile building block synthesis
Defined purity and stable ester group
Reproducible multi-step synthesis and focused library generation
Analytical reference standard
Distinct melting point for identity confirmation
QC checks and analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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